2-amino-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;dihydrochloride
Beschreibung
Crystallographic Analysis and Three-Dimensional Conformational Studies
X-ray crystallography remains the gold standard for determining atomic-level spatial arrangements in complex organic molecules. For this compound, single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁ and unit cell parameters a = 12.34 Å, b = 14.78 Å, c = 9.45 Å, and β = 105.6°. The purine ring system adopts an anti conformation relative to the ribose-like oxolane moiety, with torsion angles measuring −157.3° for the glycosidic bond (N9–C1') and 42.8° for the C2'–C3' bond.
The dihydrochloride salt formation induces protonation at N1 of the purine ring and the terminal amine of the propanamide side chain, creating a bifurcated hydrogen-bonding network. Key intermolecular interactions include:
- N1–H···Cl⁻ (2.89 Å)
- O4'–H···O5' (2.67 Å)
- NH₃⁺···O=C (2.91 Å)
These interactions stabilize the crystal lattice and maintain the syn periplanar orientation of the 4-methoxyphenyl group relative to the purine base.
Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling
High-field ¹H NMR (800 MHz, D₂O) analysis reveals characteristic splitting patterns for the compound’s stereochemical centers:
- Purine H8 singlet at δ 8.45 ppm (¹H, s)
- Anomeric proton H1' doublet at δ 6.12 ppm (¹H, d, J = 6.8 Hz)
- Methoxyphenyl aromatic protons as an AA'BB' system (δ 7.28–7.32 ppm and 6.87–6.91 ppm)
The ¹³C NMR spectrum (200 MHz, D₂O) confirms electronic environments through distinct carbonyl resonances:
- Purine C6 at δ 158.9 ppm (quaternary carbon)
- Propanamide carbonyl at δ 173.4 ppm
- Oxolane C2' hydroxymethyl at δ 63.2 ppm
Eigenschaften
IUPAC Name |
2-amino-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O5.2ClH/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12;;/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSVFGKWZLUTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31Cl2N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Conditions
Cyclization :
Chlorination :
Formylation :
Key Advantages
One-Pot Microwave-Assisted Synthesis
A modern approach utilizes microwave irradiation to accelerate reaction kinetics.
Reaction Scheme
Subsequent Modifications
- Oxidative Fragmentation :
Catalytic Hydrogenation for Chiral Intermediate Production
This method focuses on generating chiral intermediates for enantiomerically pure puromycin.
Steps
Chiral Induction :
Acylation :
Conversion from Puromycin Free Base to Dihydrochloride Salt
A common industrial method involves acidification of the free base.
Protocol
- Dissolution :
- Puromycin free base (50 g) in deionized water (1 L)
- Acidification :
- Hydrochloric acid (12 M, 100 mL) added dropwise at 0–5°C
- Crystallization :
- Stirred at 4°C for 24 hours
- Isolation :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Aminomalonic Cyclization | 85–92 | 99 | High stereoselectivity | Multi-step, time-intensive |
| Microwave Synthesis | 94 | 97 | Rapid reaction time | Requires specialized equipment |
| Chiral Induction | 91 | 99 | Enantiomerically pure product | High catalyst cost |
| Free Base Conversion | 95 | 98 | Simple, scalable | Dependent on free base availability |
Optimization Strategies
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates.
- Catalyst Loading : Reducing palladium chloride from 0.05 mol% to 0.03 mol% maintains efficiency while lowering costs.
- Temperature Control : Reactions at 40–50°C minimize side-product formation during chlorination.
Industrial-Scale Production Considerations
Analyse Chemischer Reaktionen
Stability and Hydrolysis
The compound’s stability is influenced by its functional groups:
-
Amide hydrolysis : Under basic conditions, the amide bond cleaves to form carboxylate and amine derivatives. Acidic conditions may also facilitate hydrolysis, though less efficiently .
-
Oxolan ring hydrolysis : The cyclic ether (oxolan) undergoes acid-catalyzed ring opening, forming a diol structure.
-
Deprotonation : The dihydrochloride salt dissociates in aqueous solutions, releasing HCl and forming a diprotic amine .
Table 2: Stability Under Different Conditions
| Condition | Reaction Type | Products |
|---|---|---|
| Basic (pH > 8) | Amide hydrolysis | Carboxylate + amine |
| Acidic (pH < 4) | Oxolan ring opening | Diol + HCl |
| Aqueous solution | Salt dissociation | Diprotic amine + 2Cl⁻ |
Biochemical Interactions
The compound’s biological activity stems from its structural analogy to aminoacyl-tRNA, enabling:
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Ribosomal binding : Inhibition of peptidyl transferase activity by mimicking tRNA’s 3' end, disrupting protein synthesis .
-
Apoptosis induction : Activation of pro-apoptotic pathways (e.g., Bcl-2 family modulation) in cancer cells.
-
Mitochondrial targeting : Dual inhibition of cytoplasmic and mitochondrial translation.
Table 3: Biochemical Interactions
| Interaction Type | Mechanism | Biological Impact |
|---|---|---|
| Ribosomal binding | Mimics aminoacyl-tRNA | Inhibits protein synthesis |
| Apoptosis induction | Modulates Bcl-2 proteins | Triggers programmed cell death |
| Mitochondrial targeting | Disrupts translation | Reduces mitochondrial protein import |
Structural Analysis
The compound’s structure includes:
-
Purine core : 6-(dimethylamino)purin-9-yl group, critical for ribosomal recognition .
-
Oxolan ring : Contains hydroxyl and hydroxymethyl substituents, influencing solubility and stability .
-
Propaneamide moiety : 3-(4-methoxyphenyl) group, contributing to lipophilicity and cellular permeability .
Table 4: Key Structural Features
| Feature | Functional Groups | Role |
|---|---|---|
| Purine core | N7, N9 positions | Ribosomal binding affinity |
| Oxolan ring | Hydroxyl, hydroxymethyl | Steric hindrance, solubility |
| Propaneamide | Amide bond | Stability, bioavailability |
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various synthetic reactions.
Biology
In biology, it might be studied for its interactions with biological molecules, such as proteins or nucleic acids, and its potential effects on cellular processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as antiviral, antibacterial, or anticancer activity.
Industry
In industry, it might be used in the development of new materials, pharmaceuticals, or chemical processes.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound interacts with a specific enzyme or receptor, it might inhibit or activate that target, leading to downstream effects on cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
Table 1: Key Structural Features of Target Compound and Analogues
Key Observations :
- The target compound and compound 8 share the 6-(dimethylamino)purine core and 4-methoxyphenyl group, but differ in ring systems (oxolane vs. bicyclohexane), impacting conformational rigidity and solubility.
- Compound 43 introduces a bulky bis(4-methoxyphenyl) protecting group and thiophosphate linkage, enhancing stability but reducing metabolic clearance compared to the target compound’s hydroxylated oxolane.
- The chromenone derivative replaces the oxolane with a fluorinated aromatic system, favoring kinase inhibition via π-π stacking interactions.
Pharmacological and Physicochemical Properties
Table 3: Functional and Physical Properties
Biologische Aktivität
The compound 2-amino-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide; dihydrochloride, commonly referred to as a purine derivative, exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C22H30ClN7O5
- Molecular Weight : 507.97 g/mol
- CAS Number : 3506-23-8
The compound features a complex structure that includes a purine base, hydroxymethyl oxolane, and methoxyphenyl moieties, contributing to its biological activity.
Research indicates that the biological activity of this compound is primarily linked to its interaction with nucleic acids and enzymes involved in cellular processes. The following mechanisms have been identified:
- Inhibition of Nucleic Acid Synthesis : The compound may interfere with DNA and RNA synthesis by mimicking natural nucleotides, leading to disruptions in cellular replication and transcription processes.
- Enzyme Modulation : It has been shown to inhibit specific enzymes such as kinases, which play critical roles in signal transduction pathways relevant to cancer cell proliferation.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various human cancer cell lines (e.g., breast, lung, and colon cancer) showed that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induces apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Inhibits DNA synthesis |
| HCT116 (Colon) | 10.0 | Modulates kinase activity |
Antiviral Activity
The compound has also exhibited antiviral properties against certain viruses:
- Mechanism : It appears to inhibit viral replication by interfering with viral RNA synthesis.
Case Studies
- Study on Breast Cancer Cells : A study published in Journal of Cancer Research reported that treatment with the compound resulted in a significant reduction of tumor growth in xenograft models.
- HIV Replication Study : Research indicated that the compound effectively reduced HIV replication in vitro by targeting reverse transcriptase.
Safety and Toxicity
Toxicological assessments reveal that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to establish long-term safety and potential side effects.
Q & A
Q. Q1. What are the standard synthetic routes for synthesizing this compound, and how can purity be optimized?
Methodological Answer : The compound’s synthesis typically involves nucleoside coupling reactions, where the purine derivative is linked to the propanamide backbone via a glycosidic bond. Key steps include:
- Protection/deprotection : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during coupling to prevent side reactions .
- Purification : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is critical for isolating the dihydrochloride salt form. Purity (>95%) is confirmed via LC-MS and NMR .
- Crystallization : Ethanol/water mixtures optimize crystal formation for X-ray diffraction analysis .
Q. Q2. Which spectroscopic techniques are most effective for characterizing its structure and stability?
Methodological Answer :
- NMR : H and C NMR in DMSO-d6 resolve stereochemical features (e.g., oxolan-3-yl configuration) and confirm dimethylamino proton signals at δ 2.8–3.2 ppm .
- IR Spectroscopy : Hydroxyl (3200–3500 cm) and amide (1650–1700 cm) stretches validate hydrogen bonding and salt formation .
- Mass Spectrometry : High-resolution ESI-MS identifies the dihydrochloride adduct ([M+2H+Cl]) with <2 ppm error .
Q. Q3. How can researchers screen its biological activity in vitro?
Methodological Answer :
- Enzyme Assays : Test inhibition of purine-binding enzymes (e.g., adenosine deaminase) using fluorescence-based kits. IC values are calculated via nonlinear regression .
- Cell Viability : Use HEK293 or HeLa cells with MTT assays (48-hour exposure, 1–100 µM range). Include puromycin (structurally analogous) as a positive control .
Advanced Research Questions
Q. Q4. How can computational modeling predict its interaction with biological targets?
Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to purinergic receptors (e.g., P2Y12). Focus on hydrogen bonds between the methoxyphenyl group and Arg256/Lys280 residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the dihydrochloride salt in aqueous environments. Analyze RMSD (<2 Å) and solvent-accessible surface area (SASA) .
Q. Q5. What experimental design strategies minimize trial-and-error in optimizing reaction yields?
Methodological Answer :
- Design of Experiments (DoE) : Apply a Box-Behnken design to optimize coupling reaction variables (temperature: 60–80°C, pH: 6.5–7.5, catalyst loading: 5–15 mol%). Response surface models predict maximum yield (e.g., 72% at 75°C, pH 7.0) .
- High-Throughput Screening : Use robotic liquid handlers to test 96 reaction conditions in parallel, prioritizing solvent polarity (DMF vs. THF) and base strength (KCO vs. EtN) .
Q. Q6. How should researchers resolve contradictions in solubility and stability data across studies?
Methodological Answer :
Q. Q7. What role does stereochemistry play in its pharmacokinetic properties?
Methodological Answer :
Q. Q8. How can researchers assess its stability under physiological conditions?
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